molecular formula C19H13I2N3O B3863313 (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile

(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile

Cat. No.: B3863313
M. Wt: 553.1 g/mol
InChI Key: INYNPTTYWKADNK-JYRVWZFOSA-N
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Description

(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile is a synthetic organic compound that features a benzimidazole moiety and a diiodo-substituted phenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile typically involves multi-step organic reactions. A common approach might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative.

    Introduction of the diiodo-substituted phenyl group: This step might involve halogenation reactions using iodine and a suitable catalyst.

    Formation of the prop-2-enenitrile linkage: This can be done through a Knoevenagel condensation reaction between the benzimidazole derivative and an appropriate aldehyde.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the benzimidazole moiety.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The diiodo-substituted phenyl group may undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, especially in the development of new pharmaceuticals.

Biology

Due to its structural features, it might exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.

Medicine

Industry

Possible uses in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The diiodo-substituted phenyl group could enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the diiodo substitution.

    (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-dichloro-2-prop-2-enoxyphenyl)prop-2-enenitrile: Contains chlorine instead of iodine.

Uniqueness

The presence of the diiodo-substituted phenyl group in (Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile might confer unique properties such as enhanced biological activity or specific binding interactions that are not observed in similar compounds.

Properties

IUPAC Name

(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13I2N3O/c1-2-7-25-18-12(9-14(20)10-15(18)21)8-13(11-22)19-23-16-5-3-4-6-17(16)24-19/h2-6,8-10H,1,7H2,(H,23,24)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYNPTTYWKADNK-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1I)I)C=C(C#N)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=C(C=C(C=C1I)I)/C=C(/C#N)\C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13I2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile
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(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile
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(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile
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(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile
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(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile
Reactant of Route 6
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(Z)-2-(1H-benzimidazol-2-yl)-3-(3,5-diiodo-2-prop-2-enoxyphenyl)prop-2-enenitrile

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